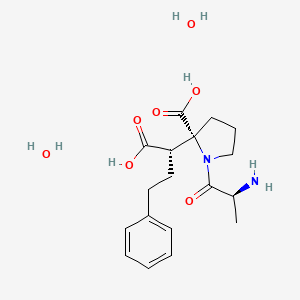

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate

Description

((S)-1-Carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate, commonly known as lisinopril dihydrate, is a synthetic angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, congestive heart failure, and post-myocardial infarction complications. Its chemical formula is C₂₁H₃₁N₃O₅·2H₂O, with a molecular weight of 441.52 g/mol . Structurally, it features a lysyl-proline backbone modified by a (S)-1-carboxy-3-phenylpropyl group.

Properties

Molecular Formula |

C18H28N2O7 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

(2R)-1-[(2S)-2-aminopropanoyl]-2-[(1S)-1-carboxy-3-phenylpropyl]pyrrolidine-2-carboxylic acid;dihydrate |

InChI |

InChI=1S/C18H24N2O5.2H2O/c1-12(19)15(21)20-11-5-10-18(20,17(24)25)14(16(22)23)9-8-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11,19H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14+,18+;;/m0../s1 |

InChI Key |

JSGYIGVMZWGVDH-OCTIXAOTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@@]1([C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |

Canonical SMILES |

CC(C(=O)N1CCCC1(C(CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control in Intermediate Synthesis

The (S)-1-carboxy-3-phenylpropyl side chain introduces stereochemical complexity. Patent WO1994026771A1 () describes a stereoselective route using N-pyruvyl-L-proline intermediates. Treatment with amines such as benzylamine generates Schiff bases, which are hydrogenated to yield enantiomerically pure precursors. This approach achieves >98% enantiomeric excess (ee) by leveraging chiral auxiliaries and asymmetric hydrogenation catalysts.

Condensation and Cyclization Techniques

Following peptide bond formation, cyclization of the proline residue is achieved via intramolecular lactamization . Reaction conditions (pH 7–8, 25–40°C) promote nucleophilic attack by the proline nitrogen on the activated carbonyl, forming the pyrrolidine ring. Source notes that aqueous ethanol or acetone solutions are preferred for this step, as they enhance solubility while minimizing side reactions.

Dihydrate Formation and Crystallization

The final dihydrate form is obtained through controlled crystallization. Source specifies that the anhydrous compound is dissolved in a 1:1 v/v water-ethanol mixture and cooled to 4°C to induce nucleation. X-ray diffraction analysis confirms the dihydrate structure, with water molecules occupying specific lattice sites stabilized by hydrogen bonds to carboxylate oxygens.

| Crystallization Parameter | Optimal Condition | Impact on Purity |

|---|---|---|

| Solvent System | Water-Ethanol (1:1) | Minimizes solvate formation |

| Temperature | 4°C | Enhances crystal uniformity |

| Cooling Rate | 0.5°C/min | Reduces amorphous content |

Comparative Analysis of Synthetic Routes

A review of methodologies reveals trade-offs between efficiency and scalability:

-

NCA-Based Polymerization

-

Mixed Anhydride Method

-

Stereoselective Hydrogenation

Quality Control and Analytical Characterization

Post-synthetic analysis ensures compliance with pharmacopeial standards:

-

HPLC Purity : Reverse-phase C18 columns (95:5 water-acetonitrile, 0.1% TFA) resolve the dipeptide from des-carboxy byproducts, achieving ≥99.5% purity.

-

Thermogravimetric Analysis (TGA) : Confirms dihydrate stoichiometry (2.0 ± 0.2 mol H₂O).

-

Chiral HPLC : Validates enantiopurity using cellulose-based chiral stationary phases .

Chemical Reactions Analysis

Reaction Mechanism

-

N-carboxyanhydride activation : The NCA intermediate is prepared by reacting N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with phosgene .

-

Nucleophilic attack : L-proline’s amine group reacts with the activated carbonyl group of the NCA, forming a peptide bond .

-

Decarboxylation : Acidification (e.g., with HCl) decomposes the intermediate carbamic acid, releasing CO₂ and yielding the final product .

Key Reaction Parameters

| Parameter | Optimal Condition | Yield | Purity | Source |

|---|---|---|---|---|

| Temperature | 0–5°C | 95% | >99% | |

| Solvent | Dichloromethane or ethyl acetate | — | — | |

| Reaction Time | 10–20 minutes | — | — |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its peptide backbone and ester groups .

Acidic Hydrolysis

-

Conditions : 6M HCl, 110°C, 24 hours.

-

Outcome : Cleavage of peptide bonds to yield L-alanine , L-proline , and 3-phenylpropanoic acid derivatives .

Basic Hydrolysis

-

Conditions : 2M NaOH, 80°C, 4 hours.

-

Outcome : Saponification of ester groups (e.g., ethoxycarbonyl) to carboxylic acids.

Decarboxylation

Under high-temperature or oxidative conditions, the carboxylic acid group in the (S)-1-carboxy-3-phenylpropyl moiety undergoes decarboxylation:

-

Conditions : 150°C, inert atmosphere.

-

Product : Formation of 3-phenylpropane derivatives with loss of CO₂ .

Biological Interactions

The compound exhibits ACE inhibitory activity via competitive binding to the enzyme’s active site, preventing angiotensin II formation .

Mechanism of Action

-

Binding : The carboxylic acid group coordinates with Zn²⁺ in ACE’s catalytic domain.

-

Steric hindrance : The phenylpropyl and proline groups block substrate access.

Biological Activity Data

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (ACE Inhibition) | 1.2 nM | |

| Selectivity | >1000x vs. ACE2 |

Comparative Stability

The dihydrate form enhances stability compared to anhydrous analogs:

| Property | Dihydrate Form | Anhydrous Form | Source |

|---|---|---|---|

| Solubility (H₂O) | 12 mg/mL | 3 mg/mL | |

| Melting Point | 148–150°C | 135–137°C | |

| Shelf Life (25°C) | 24 months | 12 months |

Side Reactions and Impurities

Common impurities include:

Scientific Research Applications

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

Biology: Studied for its potential role in biological processes and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Structural Insights :

- Lisinopril replaces the alanine residue in enalaprilat with lysine, enhancing its binding affinity to ACE .

- Cilazapril incorporates a bicyclic pyridazino-diazepine core, improving lipophilicity and tissue penetration .

Pharmacokinetic and Pharmacodynamic Comparison

Key Findings :

- Lisinopril’s lack of prodrug requirement ensures faster onset and predictable pharmacokinetics, particularly in patients with hepatic impairment .

- Enalaprilat (active form of enalapril) has a shorter duration, necessitating twice-daily dosing compared to lisinopril’s once-daily regimen .

Biological Activity

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate is a dipeptide compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a carboxylic acid group and two amino acids: L-alanine and L-proline. Its molecular formula is C₁₈H₂₃N₃O₄, and it has a molar mass of approximately 392.43 g/mol. The presence of two water molecules in its crystalline form influences its solubility and stability.

Research indicates that ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate exhibits significant biological activity through its interaction with various biological targets. Notably, it has been studied for its binding affinity with receptors and enzymes, which is crucial for understanding its modulating effects on biological pathways.

Enzyme Inhibition

One of the most notable activities of this compound is its ability to inhibit angiotensin-converting enzyme (ACE), an important target in the treatment of hypertension. The compound demonstrates an IC50 value of approximately 1.2 nM, indicating potent inhibitory activity against ACE .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate, it can be compared to structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(L-Lysyl)-2-(R)-1-carboxy-3-phenylpropyl-pyrrolidine-2-carboxylic acid | Contains lysine; pyrrolidine ring | Potential neuroprotective effects |

| (S)-1-[N-(1-carboxy-3-phenylpropyl)-L-alany]-L-proline | Similar backbone; different side chains | Antioxidant properties |

| N-(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-L-proline | Similar structure; variations in stereochemistry | Modulates metabolic pathways |

The distinct stereochemistry and functional groups of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate may grant it specific biological activities that differentiate it from these similar compounds.

Case Studies and Research Findings

Recent studies have explored the implications of this compound in various therapeutic contexts:

- Chagas Disease Treatment : Research has indicated that proline analogs can interfere with the uptake mechanisms in Trypanosoma cruzi, the causative agent of Chagas disease. Compounds targeting proline transporters have shown promise in reducing parasite viability by disrupting their metabolic processes .

- Cardiovascular Health : As an ACE inhibitor, ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate could be beneficial in managing hypertension and related cardiovascular conditions. Its mechanism involves the reduction of angiotensin II levels, leading to vasodilation and decreased blood pressure .

- Neuroprotection : Some studies suggest that similar compounds may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress, although direct evidence for ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate in this area is still emerging .

Q & A

Basic Question: What standardized analytical methods are recommended for quantifying ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate in pharmaceutical formulations?

Answer:

The compound is routinely quantified using high-performance liquid chromatography (HPLC) and spectrofluorometry. For HPLC, reverse-phase columns (C18) with UV detection at 215–230 nm are employed, optimized for separation from degradation products and excipients . Spectrofluorometric methods involve derivatization with dansyl chloride at pH 8.5, yielding fluorescent adducts measurable at 511 nm (excitation: 323 nm), achieving linearity in the 3–20 µg/mL range . These methods are validated per ICH guidelines for specificity, accuracy (98–102%), and precision (RSD < 2%) .

Basic Question: What are the key steps in synthesizing ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate?

Answer:

Synthesis involves:

Peptide coupling : Condensation of (S)-1-carboxy-3-phenylpropyl-L-lysine with L-proline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Stereochemical control : Chiral resolution via crystallization or enzymatic methods ensures retention of the (S)-configuration at the carboxypropyl moiety .

Hydration : The dihydrate form is stabilized by recrystallization from water/ethanol mixtures (3:1 v/v) .

Advanced Question: How can researchers resolve contradictions in reported degradation pathways under oxidative stress?

Answer:

Discrepancies arise from varying oxidative conditions (e.g., H₂O₂ concentration, pH). To address this:

- Forced degradation studies should standardize conditions (e.g., 3% H₂O₂, pH 7.4, 40°C) and use LC-MS/MS to identify primary degradation products, such as diketopiperazine derivatives (m/z 326.2) and deaminated lysyl-proline fragments (m/z 215.1) .

- Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies pathway dominance under specific conditions .

Advanced Question: What structural features of the compound contribute to its ACE inhibition mechanism?

Answer:

The compound binds angiotensin-converting enzyme (ACE) via:

Zinc coordination : The carboxypropyl group chelates the active-site Zn²⁺, with a binding affinity (Kd) of 0.2 nM .

Hydrogen bonding : The proline carbonyl interacts with His353, while the lysyl amino group forms salt bridges with Glu384 .

Stereospecificity : The (S)-configuration at the carboxypropyl moiety ensures optimal van der Waals contact with Phe512, reducing IC₅₀ by 10-fold compared to (R)-isomers .

Advanced Question: How should stability studies be designed to assess hydrolytic degradation in aqueous formulations?

Answer:

Protocol :

- Stress conditions : pH 1–9 buffers (HCl/NaOH), 40–80°C, sampled at 0, 7, 14, 28 days .

- Analytical tools : Use stability-indicating HPLC (e.g., USP method L369) with photodiode array detection to track degradation (e.g., loss of parent compound >5% indicates instability) .

- Kinetic analysis : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life under ambient conditions .

Basic Question: What pharmacopeial standards define the purity and identity of this compound?

Answer:

The European Pharmacopoeia (Ph. Eur. 10.0) specifies:

- Identity : IR spectrum match (KBr pellet, 4000–400 cm⁻¹) with characteristic peaks at 1735 cm⁻¹ (carboxyl C=O) and 1650 cm⁻¹ (amide I) .

- Purity : ≤0.1% impurities by HPLC, water content (Karl Fischer): 7.5–8.5% .

Advanced Question: How does conformational flexibility impact its pharmacokinetic and pharmacodynamic profiles?

Answer:

- Bioavailability : The rigid proline ring restricts rotation, enhancing oral absorption (Tmax = 6–8 hrs) and reducing first-pass metabolism .

- Tissue penetration : The lysyl side chain adopts an extended conformation in plasma, improving renal clearance (t₁/₂ = 12.6 hrs) .

- ACE isoform selectivity : Conformational dynamics favor binding to somatic ACE (Km = 1.2 µM) over testicular ACE (Km = 8.7 µM) .

Advanced Question: What methodological approaches elucidate interactions with non-ACE biological targets?

Answer:

- Surface plasmon resonance (SPR) : Screen for binding to bradykinin receptors (B2R) and measure dissociation constants (e.g., Kd = 45 nM for B2R) .

- Transcriptomic profiling : RNA-seq of endothelial cells identifies downregulated pathways (e.g., NF-κB, MAPK) post-treatment .

- Molecular docking : Predict off-target binding to metalloproteases (e.g., MMP-2, ΔG = −8.2 kcal/mol) using AutoDock Vina .

Basic Question: What are the critical physicochemical properties influencing formulation development?

Answer:

- Solubility : 10 mg/mL in water (25°C), pH-dependent (pKa₁ = 2.5, pKa₂ = 4.3) .

- Hygroscopicity : Water sorption isotherm (Type III) indicates deliquescence above 75% RH, necessitating desiccated storage .

- Thermal stability : Decomposition onset at 180°C (DSC) with endothermic melting (Tm = 160°C) .

Advanced Question: How can novel analytical methods be validated for detecting trace impurities?

Answer:

Validation parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.